Benzo[b]thiophene, 2-bromo-3-(dibromomethyl)-
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Overview
Description
Benzo[b]thiophene, 2-bromo-3-(dibromomethyl)- is a derivative of benzothiophene, an aromatic organic compound with a molecular formula of C8H5Br3S. Benzothiophene itself is an important heterocyclic compound found in petroleum-related deposits and used as a starting material for the synthesis of larger, bioactive structures
Preparation Methods
The synthesis of Benzo[b]thiophene, 2-bromo-3-(dibromomethyl)- typically involves the bromination of benzothiophene derivatives. One common method is the reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . The dibromomethyl group can be introduced through further bromination reactions under controlled conditions. Industrial production methods often involve the use of palladium-catalyzed C-S coupling reactions to achieve high yields of the desired compound .
Chemical Reactions Analysis
Benzo[b]thiophene, 2-bromo-3-(dibromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound make it highly reactive towards nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove bromine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Benzo[b]thiophene, 2-bromo-3-(dibromomethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of larger, bioactive molecules.
Biology and Medicine: The compound is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene, 2-bromo-3-(dibromomethyl)- involves its interaction with molecular targets through its reactive bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The compound’s ability to undergo substitution and cyclization reactions also contributes to its biological activity .
Comparison with Similar Compounds
Benzo[b]thiophene, 2-bromo-3-(dibromomethyl)- can be compared with other similar compounds such as:
Benzo[c]thiophene: Another isomer of benzothiophene with different substitution patterns.
Dibenzothiophene: A compound with two benzene rings fused to a thiophene ring, used in molecular electronic applications.
Thianaphthene: A sulfur-containing heterocycle similar to benzothiophene.
Properties
CAS No. |
62597-93-7 |
---|---|
Molecular Formula |
C9H5Br3S |
Molecular Weight |
384.91 g/mol |
IUPAC Name |
2-bromo-3-(dibromomethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H5Br3S/c10-8(11)7-5-3-1-2-4-6(5)13-9(7)12/h1-4,8H |
InChI Key |
KQUOTUFCBBDDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Br)C(Br)Br |
Origin of Product |
United States |
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